3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of molecules known for their interactions with various biological receptors, making them valuable in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps. One common route starts with the reaction of 1-(2-methoxyphenyl)piperazine with a suitable alkylating agent to introduce the piperazine moiety. This intermediate is then subjected to further reactions to form the dihydropyrazinone ring. Industrial production methods often optimize these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors, including adrenergic receptors.
Medicine: Potential therapeutic applications in treating conditions like hypertension and certain neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The compound exerts its effects primarily through interactions with adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine. This blockade leads to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include alpha1-adrenergic receptors, and the pathways involved are related to G-protein-coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include trazodone, naftopidil, and urapidil, which also interact with adrenergic receptors. 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique in its specific binding affinity and pharmacokinetic profile. This uniqueness makes it a valuable candidate for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H20N4O2 |
---|---|
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazin-2-one |
InChI |
InChI=1S/C16H20N4O2/c1-18-8-7-17-15(16(18)21)20-11-9-19(10-12-20)13-5-3-4-6-14(13)22-2/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
HQUDXOZWWLRPCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.